3-(Boc-amino)-3-(trifluoromethyl)azetidine

Description

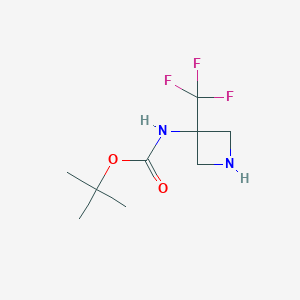

3-(Boc-amino)-3-(trifluoromethyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a Boc (tert-butoxycarbonyl)-protected amino group and a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₉H₁₅F₃N₂O₂, with a molecular weight of 264.23 g/mol . The Boc group enhances stability during synthetic processes, while the trifluoromethyl group confers metabolic resistance and lipophilicity, making the compound valuable in medicinal chemistry and drug discovery .

Key applications include its use as an intermediate in synthesizing bioactive molecules, particularly in the development of protease inhibitors and kinase-targeting agents. The compound’s synthesis often involves multi-step routes, such as Boc-protection of azetidine precursors followed by trifluoromethylation or vice versa . Structural confirmation is typically achieved via ¹H/¹³C/¹⁹F-NMR and HRMS .

Properties

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-8(4-13-5-8)9(10,11)12/h13H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADIFBYRRWVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140118 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-17-4 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(trifluoromethyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino halides under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(trifluoromethyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The azetidine ring and trifluoromethyl group can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The free amine can be used in coupling reactions with carboxylic acids or other electrophiles to form amide or other functionalized derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting group.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HATU, TBTU) are commonly used in amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while coupling reactions with carboxylic acids yield amide derivatives.

Scientific Research Applications

Drug Development

1.1. Key Intermediate for Medicinal Compounds

3-(Boc-amino)-3-(trifluoromethyl)azetidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its application in developing Janus kinase inhibitors, which are significant in treating autoimmune diseases and inflammatory disorders. The compound's trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic properties of the resulting drugs .

1.2. Synthesis of Antiviral Agents

The compound has been utilized in synthesizing HCV protease inhibitors, which are vital for treating Hepatitis C virus infections. Its structural features allow for modifications that can lead to increased potency and selectivity against viral targets .

Synthesis of Biologically Active Compounds

2.1. Antibacterial and Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, bicyclic derivatives prepared from this compound have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotics . Additionally, compounds derived from azetidine frameworks have demonstrated antitumor activity, with studies reporting their efficacy against specific cancer cell lines .

2.2. Neuroprotective Agents

Recent studies have synthesized libraries of azetidine derivatives, including those based on this compound, which were evaluated for neuroprotective activities. These compounds showed promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases .

Combinatorial Chemistry

3.1. Building Blocks for Compound Libraries

The compound is frequently employed as a building block in combinatorial chemistry, facilitating the rapid synthesis of diverse compound libraries. Its ability to undergo various chemical transformations allows researchers to explore a wide range of structural modifications, which is essential for drug discovery processes .

3.2. Improved Synthetic Methods

Innovative synthetic routes have been developed to enhance the yield and efficiency of azetidine derivatives' production, including those based on this compound. These methods have expanded the scope of available compounds for biological testing and optimization .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(trifluoromethyl)azetidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Trifluoromethylthio : The replacement of -CF₃ with -SCF₃ (as in compound 34 ) increases molecular weight and introduces sulfur, which may enhance binding to metal-containing enzyme active sites .

Amino vs. Phenoxy Substituents: The Boc-amino group improves solubility in polar solvents compared to phenoxy-substituted analogs (e.g., 3-(3-Trifluoromethylphenoxy)azetidine), which exhibit higher lipophilicity .

Ring Strain: Azetidines inherently possess higher ring strain than five- or six-membered rings. However, 3,3-disubstitution (e.g., dimethyl or Boc-amino-CF₃) reduces strain, improving synthetic accessibility .

Challenges:

- Regioselectivity: Reactions with trifluoromethylpyrazole (e.g., ) yield regioisomers, necessitating NOESY and HMBC for structural confirmation .

- Stability: Boc-protected derivatives (e.g., this compound) exhibit superior stability over unprotected analogs during cross-coupling reactions .

Pharmacological Potential

- Anticancer Activity : Analogs like 3-(4-Trifluoromethylphenyl)azetidine hydrochloride show moderate activity against breast cancer cell lines (e.g., MCF-7) due to the electron-withdrawing -CF₃ group enhancing target binding .

- Anticonvulsant Applications: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]azetidine derivatives demonstrate efficacy in preclinical models, attributed to improved blood-brain barrier penetration .

- Enzyme Inhibition : 3,3-Dimethyl-azetidin-2-ones inhibit kinases and proteases via steric hindrance from dimethyl groups .

Biological Activity

3-(Boc-amino)-3-(trifluoromethyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, which can be crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Gene Expression Modulation : It can interact with transcription factors, influencing gene expression related to cellular processes such as apoptosis and metabolism.

Table 1: Biological Activity Overview

| Study | Target Organism | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| Study A | MRSA | Moderate | 4-8 | Weak activity against multidrug-resistant strains |

| Study B | Mycobacterium abscessus | Potent | 0.5-1.0 | Effective against drug-resistant variants |

| Study C | Cancer Cell Lines (MDA-MB-231) | Strong Inhibition | IC50 = 0.126 | Significant selectivity over non-cancerous cells |

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be between 4-8 μg/mL, indicating moderate activity against these resistant strains .

Case Study 2: Anticancer Properties

Research has shown that this compound significantly inhibits the proliferation of cancer cells, particularly in the MDA-MB-231 triple-negative breast cancer cell line. The IC50 value was determined to be 0.126 μM, showcasing its potency in targeting cancer cells while sparing normal cells . This selectivity suggests potential for therapeutic applications in oncology.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates moderate exposure levels with a maximum concentration (Cmax) observed at approximately 592 ± 62 mg/mL in animal models. Toxicity studies revealed that at high doses (800 mg/kg), the compound maintained acceptable toxicity levels, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Boc-amino)-3-(trifluoromethyl)azetidine in a laboratory setting?

- Methodological Answer : The synthesis involves protecting-group strategies (e.g., Boc protection), trifluoromethyl group introduction, and azetidine ring formation. For example, trifluoromethyl-containing intermediates can be synthesized via nucleophilic substitution or cross-coupling reactions, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions. Phosphorus oxychloride (POCl₃) may be employed for dehydration steps to form cyclic structures, as seen in analogous amidine syntheses . Optimize reaction stoichiometry and temperature to minimize side reactions (e.g., Boc deprotection under acidic conditions).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for Boc group and azetidine ring validation.

- HPLC-MS : Quantify purity and detect byproducts (e.g., deprotected amines or hydrolyzed intermediates).

- Elemental Analysis : Verify stoichiometry of C, H, N, and F.

- FT-IR : Confirm Boc carbonyl (~1680–1720 cm⁻¹) and amine N-H stretches.

Store samples in airtight, light-resistant containers to prevent degradation, as trifluoromethyl groups and Boc-protected amines are sensitive to moisture and light .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound under continuous flow conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., residence time, temperature, reagent ratios). For instance, flow reactors enable precise control over exothermic reactions (e.g., trifluoromethylation steps) and reduce side-product formation. Use statistical models (e.g., response surface methodology) to identify optimal conditions. Reference flow-chemistry frameworks for diazo compounds or oxidation reactions as analogs .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations to map transition states and identify steric/electronic effects from the trifluoromethyl group.

- Simulate Boc group stability under varying pH and temperature conditions using molecular dynamics.

- Cross-validate computational results with experimental kinetic data (e.g., reaction rates measured via in-situ IR or LC-MS).

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare experimental spectra with simulated data (e.g., using ACD/Labs or Gaussian software).

- Variable Control : Ensure consistent sample preparation (e.g., solvent, concentration) to rule out solvent effects or aggregation.

- Collaborative Analysis : Use X-ray crystallography to resolve structural ambiguities, especially for azetidine ring conformations.

Key Research Challenges

- Stereochemical Control : The azetidine ring’s constrained geometry may lead to unexpected stereochemical outcomes in derivatization.

- Boc Deprotection Kinetics : Acidic conditions required for Boc removal may hydrolyze the trifluoromethyl group. Test mild deprotection agents (e.g., TFA in DCM at 0°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.